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Compound of Interest

Compound Name: Tert-butyl piperazin-1-ylcarbamate

Cat. No.: B169218

Introduction: Tert-butyl piperazin-1-ylcarbamate (CAS No. 147081-80-9) is a key
intermediate in synthetic organic chemistry, frequently utilized in the development of
pharmaceutical agents due to its unique structural combination of a Boc-protected hydrazine
moiety and a piperazine ring. Accurate structural confirmation and purity assessment of this
compound are paramount, necessitating a thorough analysis using modern spectroscopic
techniques. This guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound,
alongside standardized protocols for data acquisition.

While specific experimental spectra for Tert-butyl piperazin-1-ylcarbamate are not
consistently available in public databases, this document outlines the anticipated spectroscopic
characteristics based on its molecular structure. These expected values serve as a benchmark
for researchers synthesizing or utilizing this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Tert-butyl piperazin-1-
ylcarbamate. These values are predicted based on the chemical structure and typical ranges
for the functional groups present.

Table 1: Predicted *H NMR Data

(Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~6.0-6.5 Broad Singlet 1H -C(=O)NH-
) Piperazine -CH2-N(H)-
~3.0-3.2 Triplet 4H
CHa-
] Piperazine -CHa-
~28-3.0 Triplet 4H
N(NHBoc)-CH2-
~1.7-2.0 Broad Singlet 1H Piperazine -NH-
1.48 Singlet 9H Tert-butyl -C(CHs)s

Table 2: Predicted *C NMR Data

(Solvent: CDClIs, Reference: CDCls at 77.16 ppm)

Chemical Shift (6) ppm

Assignment

~156.0 Carbamate Carbonyl (-C=0)

~81.0 Tert-butyl Quaternary Carbon (-C(CHs)s)
~52.0 Piperazine Carbons (-CHz2-N(NHBoc)-CH3-)
~45.0 Piperazine Carbons (-CHz2-NH-CH2-)

28.3 Tert-butyl Methyl Carbons (-C(CHs)s)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 3340 Medium, Sharp N-H Stretch (Carbamate)
~ 3300 Medium, Broad N-H Stretch (Piperazine)

2975, 2850 Strong C-H Stretch (Aliphatic)

~ 1710 Strong C=0 Stretch (Carbamate)
~ 1510 Strong N-H Bend (Amide I1)

~ 1250, 1160 Strong C-O Stretch (Carbamate)

Table 4: Predicted Mass Spectrometry Data

(lonization Mode: Electrospray lonization, ESI+)

m/z Assignment

202.1550 [M+H]* (Monoisotopic Mass: 201.1477)
224.1369 [M+Na]*

146.1022 [M+H - CaHs]* (Loss of isobutylene)
102.0971 [M+H - CsHoNO:2]* (Loss of Boc group)
86.0968 [Piperazine+H]*

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
The following are generalized protocols for the analysis of organic compounds like Tert-butyl
piperazin-1-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).[1]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).[2]

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): As Tert-butyl piperazin-1-ylcarbamate is a solid,
dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride.

Application: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of
the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio over a standard range (e.g., 4000-400 cm~1).

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 pg/mL)
in a suitable solvent compatible with electrospray ionization, such as methanol or
acetonitrile.

lonization: Introduce the sample solution into an electrospray ionization (ESI) source. ESI is
a soft ionization technique suitable for polar, non-volatile molecules, minimizing
fragmentation and typically showing the protonated molecular ion [M+H]*.

Data Acquisition: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight
(TOF) or Quadrupole). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap
analyzer is used to obtain an accurate mass measurement, which helps in confirming the
elemental composition.
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o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a
synthetic compound like Tert-butyl piperazin-1-ylcarbamate using the described
spectroscopic methods.
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Caption: General workflow for the structural analysis of a synthetic organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Tert-butyl piperazin-
1-ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169218#spectroscopic-data-of-tert-butyl-piperazin-1-
ylcarbamate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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